1-Phenyl-3-cetylimidazolium bromide
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Overview
Description
1-Phenyl-3-cetylimidazolium bromide is a type of imidazolium-based ionic liquid. Imidazolium ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These properties make them valuable in a wide range of applications, including green chemistry, catalysis, and electrochemistry .
Preparation Methods
The synthesis of 1-Phenyl-3-cetylimidazolium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-phenylimidazole with cetyl bromide under reflux conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene. The product is then purified by recrystallization or column chromatography .
Industrial production methods for imidazolium-based ionic liquids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-cetylimidazolium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or acetate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts .
Scientific Research Applications
1-Phenyl-3-cetylimidazolium bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-cetylimidazolium bromide involves its interaction with cellular membranes. The imidazolium cation can disrupt membrane-bound proteins, leading to cell lysis. Additionally, it can inhibit enzymes such as acetylcholinesterase, contributing to its antimicrobial and potential anti-cancer activities .
Comparison with Similar Compounds
1-Phenyl-3-cetylimidazolium bromide can be compared to other imidazolium-based ionic liquids such as 1-hexyl-3-methylimidazolium bromide and 1-ethyl-3-methylimidazolium ethyl sulfate. While these compounds share similar properties, this compound is unique due to its longer alkyl chain, which enhances its hydrophobicity and membrane-disrupting capabilities .
Similar compounds include:
- 1-Hexyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Decyl-3-methylimidazolium bromide
Properties
IUPAC Name |
1-hexadecyl-3-phenylimidazol-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-22-23-27(24-26)25-19-16-15-17-20-25;/h15-17,19-20,22-24H,2-14,18,21H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLGJODXAIELF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CN(C=C1)C2=CC=CC=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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